AR Transactivation Inhibitory Potency: 4-Iodo vs. 4-Halo and 4-H Pyrazole Analogs
In a head-to-head comparative study of pyrazol-1-yl-propanamide androgen receptor (AR) antagonists, the 4-iodo-substituted compound (16e) demonstrated an AR transactivation IC50 of 2.038 μM. In contrast, the 4-chloro analog (16c) exhibited an IC50 of 0.136 μM, the 4-fluoro analog (10) 0.199 μM, the 3-fluoro analog (16b) 0.220 μM, the 4-bromo analog (16d) 0.427 μM, and the unsubstituted 4-H parent (16a) 1.442 μM. The 4-iodo compound was the least potent halogen-substituted analog tested [1].
| Evidence Dimension | wtAR transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.038 μM (compound 16e, 4-iodo) |
| Comparator Or Baseline | 16c (4-Cl): IC50 = 0.136 μM; 10 (4-F): IC50 = 0.199 μM; 16b (3-F): IC50 = 0.220 μM; 16d (4-Br): IC50 = 0.427 μM; 16a (4-H): IC50 = 1.442 μM |
| Quantified Difference | 15-fold less potent than 4-Cl; 10.2-fold less potent than 4-F; 4.8-fold less potent than 4-Br; 1.4-fold less potent than 4-H (unsubstituted) |
| Conditions | Luciferase reporter assay measuring R1881-induced wtAR transcriptional activity in a PC cell line |
Why This Matters
This quantitative potency ranking demonstrates that the 4-iodo substituent confers distinct AR pharmacology compared to other halogens, enabling its use as a selective chemical probe or as a negative-control scaffold in AR-targeted drug discovery programs.
- [1] Schoepfer J, et al. J Med Chem. 2020;63(21):12642-12665. View Source
